molecular formula C13H8F3N3O3 B2705944 2-{2,4,5-Trioxo-3-[3-(trifluoromethyl)benzyl]-1-imidazolidinyl}acetonitrile CAS No. 320422-99-9

2-{2,4,5-Trioxo-3-[3-(trifluoromethyl)benzyl]-1-imidazolidinyl}acetonitrile

Cat. No. B2705944
CAS RN: 320422-99-9
M. Wt: 311.22
InChI Key: WTPPJIFSLBHRJD-UHFFFAOYSA-N
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Description

“2-{2,4,5-Trioxo-3-[3-(trifluoromethyl)benzyl]-1-imidazolidinyl}acetonitrile” is a chemical compound with the CAS Number: 320422-99-9 . It has a linear formula of C13H8F3N3O3 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C13H8F3N3O3/c14-13(15,16)9-3-1-2-8(6-9)7-19-11(21)10(20)18(5-4-17)12(19)22/h1-3,6H,5,7H2 . This code provides a specific description of the molecule’s structure, including the arrangement of its atoms and bonds.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 311.22 . It is a solid at room temperature . More detailed physical and chemical properties (such as melting point, boiling point, solubility, etc.) are not available in the sources I found.

Scientific Research Applications

Synthesis and Chemical Reactions

One key area of research involving 2-{2,4,5-Trioxo-3-[3-(trifluoromethyl)benzyl]-1-imidazolidinyl}acetonitrile is its synthesis and the exploration of its chemical reactions. For instance, Najwa Sbei et al. (2015) detailed a convenient synthesis method for producing 5-imino-4-thioxo-2-imidazolidinones, which are derivatives of the compound , by utilizing acetonitrile electrogenerated base under specific conditions (Sbei, Batanero, Barba, Haouas, Fuentes, & Benkhoud, 2015). This process involves the reaction of benzylamines, CS2, and isocyanates, highlighting the compound's versatility in synthetic organic chemistry.

Furthermore, the reactivity of imidazoles, closely related to the core structure of 2-{2,4,5-Trioxo-3-[3-(trifluoromethyl)benzyl]-1-imidazolidinyl}acetonitrile, with cyanogen bromide was investigated by P. Mccallum et al. (1999), demonstrating the potential for cyanation and bromination reactions that could modify the compound's structure for various applications (Mccallum, Grimmett, Blackman, & Weavers, 1999).

Potential Biological Activities

Research has also been directed towards exploring the potential biological activities of derivatives of 2-{2,4,5-Trioxo-3-[3-(trifluoromethyl)benzyl]-1-imidazolidinyl}acetonitrile. For example, a study on the synthesis and evaluation of anti-inflammatory, antioxidant, and antimicrobial activities of novel benzo[d]imidazolyl tetrahydropyridine carboxylates, which are structurally related to the compound, was conducted by Ravinder Nath Anisetti et al. (2017). This research highlights the compound's potential as a precursor in developing pharmacologically active molecules (Anisetti & Reddy, 2017).

Photocatalytic Applications

Moreover, the compound's framework has been utilized in photocatalytic applications. M. Afshari et al. (2013) explored the use of phosphotungstic acid supported on imidazole-functionalized silica-coated cobalt ferrite nanoparticles as a photocatalyst for the aerobic oxidation of benzylic alcohols, demonstrating the compound's relevance in green chemistry and sustainable chemical processes (Afshari, Gorjizadeh, & Afshar, 2013).

Safety and Hazards

The compound has been classified with the GHS07 pictogram, indicating that it may be harmful if swallowed, inhaled, or in contact with skin . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

2-[2,4,5-trioxo-3-[[3-(trifluoromethyl)phenyl]methyl]imidazolidin-1-yl]acetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8F3N3O3/c14-13(15,16)9-3-1-2-8(6-9)7-19-11(21)10(20)18(5-4-17)12(19)22/h1-3,6H,5,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTPPJIFSLBHRJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)CN2C(=O)C(=O)N(C2=O)CC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8F3N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001326611
Record name 2-[2,4,5-trioxo-3-[[3-(trifluoromethyl)phenyl]methyl]imidazolidin-1-yl]acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001326611
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

311.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

42.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49666094
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS RN

320422-99-9
Record name 2-[2,4,5-trioxo-3-[[3-(trifluoromethyl)phenyl]methyl]imidazolidin-1-yl]acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001326611
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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